molecular formula C14H19BN2O2 B1431109 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1501153-45-2

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1431109
CAS No.: 1501153-45-2
M. Wt: 258.13 g/mol
InChI Key: AOHQIGBPXJCOKU-UHFFFAOYSA-N
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Description

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure, and a tetramethyl-1,3,2-dioxaborolane moiety

Biochemical Analysis

Biochemical Properties

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with enzymes and proteins that facilitate the transfer of boron groups to organic substrates. For instance, it can interact with palladium-catalyzed systems to form boron-containing intermediates, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of the boron group to the target molecule.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, it can alter gene expression patterns by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to boron metabolism. This compound interacts with enzymes such as boron transferases and oxidases, which facilitate its incorporation into metabolic intermediates . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help maintain its localization within specific cellular compartments . The compound’s distribution can affect its bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects . The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular environment.

Preparation Methods

The synthesis of 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-c]pyridine core, which can be derived from commercially available starting materials.

    Borylation Reaction:

    Reaction Conditions: The reaction is typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and toluene. The major products formed depend on the specific reaction and reagents used.

Comparison with Similar Compounds

1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine can be compared with other boron-containing heterocycles, such as:

The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-8-16-7-6-10(11)12/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHQIGBPXJCOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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